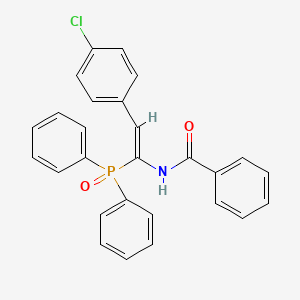

(Z)-N-(2-(4-chlorophenyl)-1-(diphenylphosphoryl)vinyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(Z)-2-(4-Chlorphenyl)-1-(Diphenylphosphoroso)ethenyl]benzamid ist eine komplexe organische Verbindung, die eine einzigartige Kombination von funktionellen Gruppen aufweist, darunter eine Chlorphenylgruppe, eine Diphenylphosphoroso-Gruppe und eine Benzamid-Einheit.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[(Z)-2-(4-Chlorphenyl)-1-(Diphenylphosphoroso)ethenyl]benzamid beinhaltet typischerweise die Reaktion von 4-Chlorbenzaldehyd mit Diphenylphosphinoxid in Gegenwart einer Base, um das entsprechende Diphenylphosphoroso-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit Benzoylchlorid umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Toluol und Temperaturen im Bereich von Raumtemperatur bis zu Rückflussbedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Der Einsatz von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[(Z)-2-(4-Chlorphenyl)-1-(Diphenylphosphoroso)ethenyl]benzamid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Chlorphenylgruppe kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln bei erhöhten Temperaturen durchgeführt.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid; Reaktionen werden üblicherweise in wasserfreien Lösungsmitteln wie Ether oder Tetrahydrofuran durchgeführt.

Substitution: Amine, Thiole; Reaktionen finden oft in polaren Lösungsmitteln wie Dimethylformamid oder Acetonitril statt.

Hauptprodukte, die gebildet werden

Oxidation: Bildung der entsprechenden Phosphinoxide und Carbonsäuren.

Reduktion: Bildung reduzierter Phosphinderivate und Amine.

Substitution: Bildung substituierter Benzamide und Phosphinderivate.

Wissenschaftliche Forschungsanwendungen

N-[(Z)-2-(4-Chlorphenyl)-1-(Diphenylphosphoroso)ethenyl]benzamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.

Biologie: Für sein Potenzial als Enzyminhibitor und seine Wechselwirkungen mit biologischen Makromolekülen untersucht.

Medizin: Für seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und als Vorläufer für die Synthese anderer komplexer organischer Verbindungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-[(Z)-2-(4-Chlorphenyl)-1-(Diphenylphosphoroso)ethenyl]benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann es beispielsweise die Aktivität bestimmter Kinasen oder Proteasen hemmen und so zelluläre Signalwege und Stoffwechselprozesse beeinflussen.

Wirkmechanismus

The mechanism of action of N-[(Z)-2-(4-chlorophenyl)-1-(diphenylphosphoroso)ethenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

N-[(Z)-2-(4-Chlorphenyl)-1-(Diphenylphosphoroso)ethenyl]benzamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

N-{(Z)-2-[3-(4-Chlorphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[(isobutylamino)carbonyl]ethenyl}benzamid: Diese Verbindung weist anstelle der Phosphoroso-Gruppe einen Pyrazolring auf, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

2,4-Dichlor-N-((Z)-2-[3-(4-Fluorphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-{[(2-furylmethyl)amino]carbonyl}ethenyl)benzamid: Diese Verbindung enthält zusätzliche Chlor- und Fluorsubstituenten, die ihre Reaktivität und Wechselwirkungen mit biologischen Zielstrukturen beeinflussen können.

Schlussfolgerung

N-[(Z)-2-(4-Chlorphenyl)-1-(Diphenylphosphoroso)ethenyl]benzamid ist eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen Bereichen der wissenschaftlichen Forschung. Seine einzigartige Struktur und Reaktivität machen sie zu einem wertvollen Werkzeug für Chemiker, Biologen und Mediziner. Weitere Studien sind erforderlich, um ihre Anwendungen und Wirkmechanismen vollständig zu erforschen.

Biologische Aktivität

(Z)-N-(2-(4-chlorophenyl)-1-(diphenylphosphoryl)vinyl)benzamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C27H21ClNO2P

- Molecular Weight : 457.9 g/mol

- IUPAC Name : N-[(Z)-2-(4-chlorophenyl)-1-diphenylphosphorylethenyl]benzamide

The compound consists of a chlorophenyl group, a diphenylphosphoryl moiety, and a benzamide functional group. These structural elements contribute to its reactivity and potential biological activity, particularly as an enzyme inhibitor.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly targeting kinases and proteases involved in critical signaling pathways. This inhibition may lead to therapeutic effects such as anti-inflammatory and anticancer activities .

- Cellular Interactions : Studies suggest that the compound interacts with biological macromolecules, influencing cellular signaling pathways and metabolic processes. Its mechanism of action likely involves binding to specific enzymes or receptors, modulating their activity.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Potential inhibitor of various kinases and proteases |

| Anti-inflammatory | Modulation of inflammatory pathways |

| Anticancer | Possible effects on cancer cell proliferation and survival |

| Antibacterial | Moderate to strong activity against certain bacterial strains |

Synthesis Methods

The synthesis of this compound typically involves several key reactions. A notable method includes the use of continuous flow reactors for enhanced efficiency and yield. The general synthetic pathway can be outlined as follows:

- Starting Materials : The synthesis begins with the appropriate chlorophenyl and diphenylphosphine oxide precursors.

- Key Reactions : C-N cross-coupling reactions are crucial for forming the benzimidazole ring.

- Purification : The final product is purified using column chromatography techniques .

Case Study 1: Enzyme Inhibition

In a study evaluating various synthesized compounds for their inhibitory activity against cyclooxygenase (COX) enzymes, this compound demonstrated significant inhibitory effects. It was compared to known inhibitors like celecoxib, showing promising results in modulating COX-2 activity while maintaining lower selectivity for COX-1 .

Case Study 2: Anticancer Activity

Another research project focused on the anticancer properties of the compound revealed that it could inhibit the proliferation of certain cancer cell lines. The study utilized cell viability assays to assess the compound's effectiveness, demonstrating a dose-dependent response in cancer cells, which suggests its potential as a therapeutic agent in oncology .

Eigenschaften

Molekularformel |

C27H21ClNO2P |

|---|---|

Molekulargewicht |

457.9 g/mol |

IUPAC-Name |

N-[(Z)-2-(4-chlorophenyl)-1-diphenylphosphorylethenyl]benzamide |

InChI |

InChI=1S/C27H21ClNO2P/c28-23-18-16-21(17-19-23)20-26(29-27(30)22-10-4-1-5-11-22)32(31,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20H,(H,29,30)/b26-20- |

InChI-Schlüssel |

CABXEBKNOCYUFI-QOMWVZHYSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.